molecular formula C14H16NO5P B14515270 N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid CAS No. 62729-79-7

N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid

Cat. No.: B14515270
CAS No.: 62729-79-7
M. Wt: 309.25 g/mol
InChI Key: AWNSXASMNSHBGE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid is an organic compound that features a methoxyphenyl group and a phenylmethanimine group bonded to a phosphoric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine typically involves the condensation of 4-methoxyaniline with benzaldehyde under acidic conditions to form the imine intermediate. This intermediate is then reacted with phosphoric acid to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-1-phenylmethanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to modifications in their activity. The phosphoric acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid is unique due to its combination of a methoxyphenyl group, an imine group, and a phosphoric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

62729-79-7

Molecular Formula

C14H16NO5P

Molecular Weight

309.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid

InChI

InChI=1S/C14H13NO.H3O4P/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12;1-5(2,3)4/h2-11H,1H3;(H3,1,2,3,4)

InChI Key

AWNSXASMNSHBGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2.OP(=O)(O)O

Origin of Product

United States

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